molecular formula C10H14O B1618557 2-(2,6-Dimethylphenyl)ethanol CAS No. 30595-80-3

2-(2,6-Dimethylphenyl)ethanol

Cat. No.: B1618557
CAS No.: 30595-80-3
M. Wt: 150.22 g/mol
InChI Key: UQTWNZAKBJDDAY-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)ethanol is an organic compound with the molecular formula C10H14O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a dimethyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylphenyl)ethanol typically involves a multi-step process. One common method includes the reaction of 2,6-dimethylbromobenzene with ethyl bromide in the presence of magnesium in tetrahydrofuran to form a Grignard reagent. This intermediate is then reacted with ethylene oxide to yield the desired product . The reaction conditions involve maintaining an inert atmosphere, typically nitrogen, and controlling the temperature to around 30°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final product is often purified using techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dimethylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products:

    Oxidation: 2-(2,6-Dimethylphenyl)acetaldehyde or 2-(2,6-Dimethylphenyl)acetone.

    Reduction: 2-(2,6-Dimethylphenyl)ethane.

    Substitution: 2-(2,6-Dimethylphenyl)ethyl chloride or bromide.

Scientific Research Applications

2-(2,6-Dimethylphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, receptor binding, and other cellular processes. The compound’s aromatic ring can also participate in π-π interactions, further modulating its biological effects .

Comparison with Similar Compounds

  • 2-(2,5-Dimethylphenyl)ethanol
  • 2-(3,5-Dimethylphenyl)ethanol
  • 2-(2,4-Dimethylphenyl)ethanol

Comparison: 2-(2,6-Dimethylphenyl)ethanol is unique due to the specific positioning of the methyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. For example, the steric hindrance provided by the methyl groups can affect the compound’s ability to undergo certain chemical reactions compared to its isomers .

Properties

IUPAC Name

2-(2,6-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTWNZAKBJDDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275086
Record name 2-(2,6-dimethylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30595-80-3
Record name 2,6-Dimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30595-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-dimethylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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